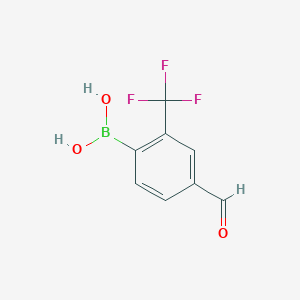

4-Formyl-2-(trifluoromethyl)phenylboronic acid

Description

Properties

IUPAC Name |

[4-formyl-2-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BF3O3/c10-8(11,12)6-3-5(4-13)1-2-7(6)9(14)15/h1-4,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIYYXFOYNKDPEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C=O)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1777807-55-2 | |

| Record name | 4-Formyl-2-(trifluoromethyl)phenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Formyl-2-(trifluoromethyl)phenylboronic Acid: A Keystone Building Block in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of a Trifunctional Reagent

In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine atoms and the precise assembly of complex molecular architectures are paramount. 4-Formyl-2-(trifluoromethyl)phenylboronic acid, bearing the Chemical Abstracts Service (CAS) number 1777807-55-2 , has emerged as a pivotal building block that addresses both of these critical aspects.[1] This trifunctional molecule, featuring a boronic acid, a benzaldehyde, and a trifluoromethyl group, offers a unique convergence of reactivity and structural modulation, making it an invaluable tool for medicinal chemists.

The presence of the trifluoromethyl (-CF3) group is of particular significance. This moiety is widely employed in pharmaceutical design to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] The boronic acid functionality serves as a versatile handle for carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3] Simultaneously, the formyl (aldehyde) group provides a reactive site for a plethora of chemical transformations, including reductive amination, oxidation, and olefination, allowing for diverse downstream derivatization. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its practical utility in the synthesis of advanced pharmaceutical intermediates.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective and safe utilization in the laboratory.

| Property | Value | Source |

| CAS Number | 1777807-55-2 | [1] |

| Molecular Formula | C8H6BF3O3 | [4] |

| Molecular Weight | 217.94 g/mol | [4] |

| Appearance | Typically a white to off-white solid/powder | Inferred from related compounds |

| Purity | Commercially available with ≥95% purity | [4] |

| Solubility | Soluble in organic solvents such as methanol, DMSO, and DMF | General knowledge for boronic acids |

Safety and Handling Precautions

While specific toxicity data for this compound is not extensively documented, it is prudent to handle it with the care afforded to all laboratory chemicals. Based on safety data for structurally related boronic acids, the following precautions should be observed:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[5][6]

-

Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator.[6]

-

Handling: Avoid contact with skin and eyes.[1][5] Wash hands thoroughly after handling. Handle in a well-ventilated area, preferably a fume hood.[1]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[5]

-

Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[5]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[5]

Synthesis of this compound: A Plausible Synthetic Pathway

Step 1: Synthesis of the Starting Material, 4-Bromo-3-(trifluoromethyl)benzaldehyde

This key intermediate can be synthesized via the oxidation of the corresponding alcohol, (4-bromo-3-(trifluoromethyl)phenyl)methanol.[7]

Protocol:

-

To a solution of (4-bromo-3-(trifluoromethyl)phenyl)methanol (1 equivalent) in dichloromethane, add manganese dioxide (MnO2, ~5-6 equivalents).

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.

-

Wash the Celite® pad with dichloromethane.

-

Combine the filtrates and concentrate under reduced pressure to yield 4-bromo-3-(trifluoromethyl)benzaldehyde, which can be used in the next step with or without further purification.[7]

Step 2: Conversion to this compound

The conversion of the aryl bromide to the boronic acid can be achieved through a lithium-halogen exchange followed by quenching with a borate ester and subsequent hydrolysis. To prevent the reaction of the organolithium with the aldehyde, the formyl group must first be protected.

Conceptual Workflow Diagram:

References

- 1. aksci.com [aksci.com]

- 2. capotchem.cn [capotchem.cn]

- 3. tcichemicals.com [tcichemicals.com]

- 4. (2-Formyl-4-(trifluoromethyl)phenyl)boronic acid [cymitquimica.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. 4-BROMO-3-TRIFLUOROMETHYL-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 4-Formyl-2-(trifluoromethyl)phenylboronic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of 4-Formyl-2-(trifluoromethyl)phenylboronic acid. As a Senior Application Scientist, this document is structured to deliver not just data, but also actionable insights grounded in established scientific principles, aiding researchers in leveraging this versatile reagent in their synthetic endeavors.

Molecular and Physicochemical Profile

This compound, with the CAS number 1217501-35-3, is a bifunctional organoboron compound that has garnered significant interest as a building block in organic synthesis.[1][2] Its unique structure, featuring a formyl group and a trifluoromethyl substituent on the phenylboronic acid scaffold, makes it a valuable reagent for the construction of complex molecular architectures.[3]

Key Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆BF₃O₃ | [1] |

| Molecular Weight | 217.94 g/mol | [1] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Purity | Typically ≥95% or ≥98% | [1][4] |

| Melting Point | Not explicitly reported. For comparison, 4-Fluoro-2-(trifluoromethyl)phenylboronic acid has a melting point of 182-187 °C, while 4-(Trifluoromethyl)phenylboronic acid melts at 245-250 °C.[5] A broad range is expected due to the tendency of boronic acids to form anhydrides (boroxines). | |

| Solubility | Expected to be soluble in organic solvents like methanol, DMSO, and THF. Poor solubility in water is anticipated.[6] | |

| pKa | Not experimentally determined for this specific isomer. The isomeric 5-trifluoromethyl-2-formylphenylboronic acid has a pKa of 5.67 ± 0.01, indicating that the presence of the electron-withdrawing trifluoromethyl and formyl groups significantly increases acidity compared to phenylboronic acid (pKa ≈ 8.8).[3] A similar acidic nature is expected for the 4-formyl-2-(trifluoromethyl) isomer. |

Spectroscopic Characterization (Predicted)

-

¹H NMR (DMSO-d₆): The spectrum is expected to show characteristic signals for the aromatic protons, the aldehyde proton, and the boronic acid protons. The aromatic protons will likely appear as complex multiplets in the range of δ 7.5-8.5 ppm. The aldehyde proton should be a singlet around δ 10.0 ppm. The two hydroxyl protons of the boronic acid group will likely appear as a broad singlet, the chemical shift of which can vary depending on concentration and water content. For comparison, the ¹H NMR spectrum of 4-(Trifluoromethyl)phenylboronic acid in DMSO-d₆ shows aromatic protons in the δ 7.7-8.2 ppm range.[7][8]

-

¹³C NMR (DMSO-d₆): The ¹³C NMR spectrum will show distinct signals for the eight carbon atoms. The aldehyde carbonyl carbon is expected to be the most downfield signal, likely above δ 190 ppm. The carbon attached to the boron atom will also have a characteristic chemical shift, typically around δ 130-140 ppm. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will resonate in the δ 120-150 ppm region.[9][10]

-

FT-IR: The FT-IR spectrum will be characterized by a strong carbonyl (C=O) stretching vibration from the aldehyde group around 1700 cm⁻¹. A broad O-H stretching band from the boronic acid hydroxyl groups is expected in the region of 3200-3600 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group will likely appear as strong absorptions in the 1100-1300 cm⁻¹ region.[11]

-

Mass Spectrometry: Mass spectrometry would confirm the molecular weight of 217.94 g/mol . Fragmentation patterns would likely involve the loss of water and other characteristic fragments. Techniques like LC-MS can be employed for sensitive analysis.[12][13]

Synthesis and Reactivity

The synthesis of this compound is not explicitly detailed in the available literature. However, a common and effective method for preparing substituted phenylboronic acids involves a halogen-metal exchange followed by reaction with a trialkyl borate.[3] A plausible synthetic route is outlined below.

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Detailed Protocol (Hypothetical)

-

Protection of the Aldehyde: The starting material, 1-bromo-4-formyl-2-(trifluoromethyl)benzene, would first have its aldehyde group protected, for example, as a cyclic acetal using ethylene glycol and a catalytic amount of p-toluenesulfonic acid. This is crucial to prevent the highly reactive organometallic intermediate from attacking the formyl group.

-

Halogen-Metal Exchange: The protected aryl bromide is then subjected to a halogen-metal exchange at low temperature (typically -78 °C) using a strong base like n-butyllithium or by forming a Grignard reagent with magnesium.

-

Borylation: The resulting aryllithium or Grignard reagent is then quenched with a trialkyl borate, such as triisopropyl borate, to form a boronic ester.

-

Hydrolysis: Finally, acidic workup hydrolyzes both the boronic ester and the acetal protecting group to yield the desired this compound.

The reactivity of this compound is dominated by the boronic acid moiety, which readily participates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3] This makes it an excellent reagent for introducing the 4-formyl-2-(trifluoromethyl)phenyl group into a variety of organic molecules. The formyl group can then be further manipulated, for example, through oxidation, reduction, or condensation reactions, providing a handle for further molecular elaboration.

Applications in Research and Development

The unique combination of a reactive boronic acid, an electron-withdrawing trifluoromethyl group, and a versatile formyl handle makes this compound highly valuable in several areas:

-

Drug Discovery: As a key building block, it is used in the synthesis of novel pharmaceutical compounds. The trifluoromethyl group is known to enhance metabolic stability and binding affinity of drug candidates.[3]

-

Organic Synthesis: It serves as a versatile intermediate for the construction of complex biaryl systems and other elaborate molecular frameworks.[4]

-

Materials Science: Arylboronic acids are used in the development of sensors and functional polymers.

Handling, Storage, and Safety

Safety and Handling

Based on safety data sheets for analogous compounds, this compound should be handled with care. It is likely to be an irritant to the skin, eyes, and respiratory system.[14][15][16]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety goggles.[14]

-

Ventilation: Use in a well-ventilated area, such as a fume hood.[14]

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes.[14]

Storage

Proper storage is crucial to maintain the integrity of the compound.

-

Conditions: Store in a tightly sealed container in a cool, dry place. Storage at 2-8 °C is often recommended.

-

Inert Atmosphere: Storing under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent degradation, as boronic acids can be sensitive to air and moisture.

Conclusion

This compound is a highly functionalized and valuable building block for chemical synthesis. Its unique combination of reactive sites offers chemists a powerful tool for the construction of complex and novel molecules with potential applications in medicinal chemistry and materials science. While some specific physicochemical data for this particular isomer is not yet widely published, a strong understanding of its properties and reactivity can be inferred from closely related compounds. As a key intermediate, its utility in Suzuki-Miyaura coupling and other transformations underscores its importance for researchers in the field.

References

- 1. 2-Formyl-4-(trifluoromethyl)phenylboronic acid 95% | CAS: 1217501-35-3 | AChemBlock [achemblock.com]

- 2. (2-Formyl-4-(trifluoromethyl)phenyl)boronic acid [cymitquimica.com]

- 3. mdpi.com [mdpi.com]

- 4. boronpharm.com [boronpharm.com]

- 5. 430440010 [thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. spectrabase.com [spectrabase.com]

- 8. 4-Trifluoromethylphenylboronic acid(128796-39-4) 1H NMR [m.chemicalbook.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. Phenylboronic acid(98-80-6) 13C NMR spectrum [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sciex.com [sciex.com]

- 14. aksci.com [aksci.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Formyl-2-(trifluoromethyl)phenylboronic Acid

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 4-Formyl-2-(trifluoromethyl)phenylboronic acid, a key building block in medicinal chemistry and organic synthesis. While a definitive crystal structure is not publicly available, this document synthesizes data from analogous substituted phenylboronic acids and fundamental chemical principles to predict its structural characteristics. We will delve into the electronic and steric influences of the trifluoromethyl and formyl substituents, explore potential intramolecular interactions, and discuss the rotational dynamics of the boronic acid group. Furthermore, this guide presents a representative synthetic protocol and outlines standard analytical techniques for the characterization of this and similar compounds, offering valuable insights for its application in drug discovery and materials science.

Introduction: The Significance of Substituted Phenylboronic Acids

Phenylboronic acids are a cornerstone of modern organic chemistry, most notably for their indispensable role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] Their utility extends into medicinal chemistry, where the boronic acid moiety can act as a bioisostere for carboxylic acids and engage in reversible covalent interactions with biological targets.[2] The strategic placement of substituents on the phenyl ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can modulate its reactivity, metabolic stability, and binding affinity to target proteins.[3]

This compound is a bifunctional reagent of particular interest. The formyl group provides a reactive handle for further synthetic transformations, while the trifluoromethyl group, a strong electron-withdrawing substituent, significantly influences the electronic nature of the aromatic ring.[3][4][5] Understanding the interplay of these groups and their impact on the molecule's three-dimensional structure is paramount for its effective utilization in the design of novel therapeutics and functional materials.

Predicted Molecular Structure and Conformational Analysis

The conformation of phenylboronic acids is primarily dictated by the orientation of the boronic acid group relative to the plane of the phenyl ring. This is influenced by a delicate balance of steric hindrance, electronic effects, and potential intramolecular interactions.

Rotational Isomers and Energy Barriers

Rotation around the C-B bond in phenylboronic acids is generally facile, with relatively low energy barriers.[6] For this compound, two primary conformations are of interest: a planar conformation where the B(OH)₂ group is coplanar with the phenyl ring, and a non-planar (perpendicular) conformation where the B(OH)₂ group is rotated out of the plane of the ring.

Computational studies on monosubstituted phenylboronic acids suggest that the planar or near-planar conformers are generally more stable due to favorable π-conjugation between the phenyl ring and the empty p-orbital of the boron atom.[6] However, steric hindrance from ortho-substituents can destabilize the planar conformation, favoring a rotated arrangement.[7] In the case of this compound, the ortho-trifluoromethyl group is expected to exert significant steric pressure, likely leading to a non-planar ground state conformation where the boronic acid group is twisted relative to the aromatic ring.

Diagram 1: Predicted Rotational Isomers of this compound

Caption: Predicted rotational isomers due to rotation around the C-B bond.

Influence of Substituents

The electronic properties of the formyl and trifluoromethyl groups play a crucial role in the molecule's reactivity and potential interactions.

-

Trifluoromethyl Group (-CF₃): This is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms.[3][5] Its presence deactivates the aromatic ring towards electrophilic substitution and can influence the acidity of the boronic acid.[4] The steric bulk of the -CF₃ group at the ortho position is a major determinant of the molecule's preferred conformation.[7]

-

Formyl Group (-CHO): The formyl group is also electron-withdrawing and can participate in intramolecular hydrogen bonding, further influencing the conformation of the molecule.[8]

Potential Intramolecular Hydrogen Bonding

A key feature influencing the conformation of substituted phenylboronic acids is the potential for intramolecular hydrogen bonding.[9][10][11] In this compound, an intramolecular hydrogen bond could potentially form between the oxygen of the formyl group and a hydrogen atom of the boronic acid's hydroxyl groups. This would create a six-membered ring, which is entropically favorable, and could lock the molecule into a more planar conformation. However, the steric hindrance from the ortho-trifluoromethyl group might counteract this, leading to a distorted or weakened hydrogen bond.

Diagram 2: Potential Intramolecular Hydrogen Bonding

Caption: Potential stabilization through intramolecular hydrogen bonding.

Representative Experimental Protocols

Synthesis of this compound

This protocol is a representative method based on the synthesis of similar compounds.

Step 1: Protection of the Aldehyde The formyl group of the starting material, 4-bromo-3-(trifluoromethyl)benzaldehyde, is first protected to prevent unwanted side reactions.

-

Reactants: 4-bromo-3-(trifluoromethyl)benzaldehyde, ethylene glycol, p-toluenesulfonic acid (catalyst), toluene (solvent).

-

Procedure: The reactants are refluxed in toluene with a Dean-Stark apparatus to remove water. The reaction is monitored by TLC until completion. The protected compound, 2-(4-bromo-3-(trifluoromethyl)phenyl)-1,3-dioxolane, is then isolated.

Step 2: Borylation The aryl bromide is converted to the boronic acid via a lithium-halogen exchange followed by reaction with a trialkyl borate.

-

Reactants: 2-(4-bromo-3-(trifluoromethyl)phenyl)-1,3-dioxolane, n-butyllithium, triisopropyl borate, diethyl ether (solvent).

-

Procedure: The protected aryl bromide is dissolved in anhydrous diethyl ether and cooled to -78 °C. n-Butyllithium is added dropwise, and the mixture is stirred. Triisopropyl borate is then added, and the reaction is allowed to warm to room temperature.

Step 3: Deprotection and Workup The boronic ester is hydrolyzed to the boronic acid, and the protecting group is removed.

-

Procedure: The reaction mixture is quenched with aqueous HCl. The acidic conditions hydrolyze the boronic ester and cleave the acetal protecting group. The product, this compound, is then extracted and purified, typically by recrystallization.

Diagram 3: Representative Synthetic Workflow

Caption: A general synthetic route for this compound.

Analytical Characterization

A suite of analytical techniques is essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would provide key information. The aldehyde proton would appear as a singlet at a characteristic downfield shift (around 10 ppm). The aromatic protons would show a complex splitting pattern due to their coupling and the influence of the two different substituents.

-

¹³C NMR: The carbon spectrum would show distinct signals for the carbonyl carbon, the carbon attached to the boron atom, and the trifluoromethyl carbon, in addition to the other aromatic carbons.

-

¹¹B NMR: Boron-11 NMR is particularly useful for studying boronic acids.[13][14][15] The chemical shift of the ¹¹B nucleus is sensitive to the hybridization state of the boron atom (sp² in the trigonal planar acid vs. sp³ in a tetrahedral boronate ester), providing insights into its interactions and reactivity.[13][14][15]

-

¹⁹F NMR: The fluorine NMR would show a singlet for the -CF₃ group, and its chemical shift would be indicative of the electronic environment of the phenyl ring.

Infrared (IR) Spectroscopy

The IR spectrum would display characteristic absorption bands for the functional groups present.[16][17][18][19]

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (boronic acid) | 3200-3600 (broad) |

| C=O stretch (aldehyde) | 1690-1715 |

| B-O stretch | 1310-1380 |

| C-F stretch | 1000-1400 |

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

X-ray Crystallography

Single-crystal X-ray diffraction would provide the definitive solid-state structure of the molecule, confirming bond lengths, bond angles, and intermolecular interactions.[7][20][21] In the solid state, phenylboronic acids often form hydrogen-bonded dimers.[7] The crystal packing would also be influenced by the substituents.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable building block in drug discovery.

-

Scaffold for Complex Molecules: The formyl group can be readily converted to other functional groups, allowing for the elaboration of the molecular scaffold.

-

Modulation of Physicochemical Properties: The trifluoromethyl group can enhance metabolic stability and membrane permeability of drug candidates.[3]

-

Covalent Inhibitors: The boronic acid moiety can form reversible covalent bonds with serine, threonine, or cysteine residues in enzyme active sites, making it a valuable pharmacophore for the design of potent and selective inhibitors.[2]

Conclusion

While direct experimental data for this compound is limited, a comprehensive understanding of its molecular structure and conformation can be inferred from the established principles of physical organic chemistry and the study of analogous compounds. The interplay between the steric bulk of the ortho-trifluoromethyl group and the potential for intramolecular hydrogen bonding with the para-formyl group likely results in a non-planar, yet conformationally restrained structure. The insights provided in this guide regarding its synthesis, characterization, and structural properties are intended to facilitate its effective application in the advancement of chemical synthesis and drug discovery.

References

- 1. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]

- 2. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 5. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Supramolecular structures and spontaneous resolution: the case of ortho-substituted phenylboronic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. d-nb.info [d-nb.info]

- 10. Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Special Issue: Intramolecular Hydrogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]

- 12. innospk.com [innospk.com]

- 13. par.nsf.gov [par.nsf.gov]

- 14. researchgate.net [researchgate.net]

- 15. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. tsapps.nist.gov [tsapps.nist.gov]

- 18. researchgate.net [researchgate.net]

- 19. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. cdnsciencepub.com [cdnsciencepub.com]

A Technical Guide to the ¹H and ¹⁹F NMR Spectroscopic Analysis of 4-Formyl-2-(trifluoromethyl)phenylboronic Acid

This in-depth technical guide provides a comprehensive overview of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) data for 4-Formyl-2-(trifluoromethyl)phenylboronic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this important synthetic building block through the lens of modern NMR spectroscopy.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a key bifunctional molecule increasingly utilized in the synthesis of complex organic scaffolds for pharmaceutical applications. The presence of a boronic acid moiety facilitates versatile cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. The aldehyde group provides a reactive handle for a myriad of chemical transformations, including reductive amination and Wittig reactions. Furthermore, the trifluoromethyl group can significantly modulate the physicochemical properties of a molecule, such as metabolic stability and lipophilicity, making it a desirable feature in drug design.

Given its pivotal role in synthetic chemistry, unambiguous characterization of this compound is paramount. NMR spectroscopy stands as the most powerful tool for the structural verification and purity assessment of such molecules. This guide provides a detailed analysis of its ¹H and ¹⁹F NMR spectra, offering insights into the electronic environment of the constituent nuclei.

Predicted NMR Data

In the absence of publicly available experimental spectra for this compound, the following data has been generated using advanced NMR prediction software. These predictions are based on established algorithms that consider the intricate electronic effects of the substituents on the phenyl ring.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent, such as DMSO-d₆, is expected to exhibit distinct signals corresponding to the aldehyde proton, the aromatic protons, and the acidic protons of the boronic acid group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.1 | Singlet | 1H | Aldehyde (-CHO) |

| ~8.2 | Doublet | 1H | Aromatic (H-3) |

| ~8.1 | Doublet | 1H | Aromatic (H-5) |

| ~7.9 | Doublet of doublets | 1H | Aromatic (H-6) |

| ~8.5 (broad) | Singlet | 2H | Boronic acid (-B(OH)₂) |

Note: The chemical shift of the boronic acid protons is highly dependent on the solvent, concentration, and water content, often appearing as a broad singlet that can exchange with D₂O.

Predicted ¹⁹F NMR Data

The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds. For this compound, a single resonance is expected for the -CF₃ group.

| Chemical Shift (δ, ppm) | Multiplicity |

| ~ -62 | Singlet |

Note: The chemical shift is referenced to a standard such as CFCl₃. The absence of coupling in the ¹⁹F spectrum indicates no neighboring fluorine or hydrogen atoms within a three-bond proximity.

Spectral Interpretation and Rationale

The predicted chemical shifts and coupling patterns can be rationalized by considering the electronic effects of the substituents on the aromatic ring.

The aldehyde proton is expected to be significantly deshielded, appearing at a high chemical shift (~10.1 ppm) due to the strong electron-withdrawing nature of the carbonyl group.[1][2]

The aromatic protons display a complex splitting pattern due to their coupling with each other. The proton at the 3-position is ortho to the electron-withdrawing trifluoromethyl group and is expected to be the most deshielded among the aromatic protons. The proton at the 5-position is para to the trifluoromethyl group and ortho to the formyl group, while the proton at the 6-position is meta to the trifluoromethyl group and ortho to the boronic acid group. The precise chemical shifts and coupling constants will be governed by the interplay of the inductive and resonance effects of all three substituents.

The boronic acid protons are acidic and their signal is often broad due to quadrupolar relaxation and chemical exchange.[3][4] In deuterated methanol, this signal would likely disappear due to exchange with the solvent.

The trifluoromethyl group in the ¹⁹F NMR spectrum is anticipated to appear as a singlet around -62 ppm.[5][6] This chemical shift is characteristic of a CF₃ group attached to an aromatic ring.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹⁹F NMR spectra of this compound, the following experimental protocol is recommended.

Sample Preparation

-

Solvent Selection : DMSO-d₆ is a suitable solvent as it can dissolve the compound and its residual water peak does not typically interfere with the signals of interest. For observing the boronic acid protons, a freshly opened ampule of high-purity deuterated solvent is recommended. Alternatively, CDCl₃ or acetone-d₆ can be used.

-

Concentration : Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H NMR and is typically set to 0.00 ppm. For ¹⁹F NMR, an external standard such as CFCl₃ can be used, or the spectrometer can be referenced to the deuterium lock frequency.

NMR Instrument Parameters

-

Spectrometer : A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion, especially for the aromatic region in the ¹H spectrum.

-

¹H NMR :

-

Pulse Sequence : A standard single-pulse experiment.

-

Acquisition Time : 2-4 seconds.

-

Relaxation Delay : 1-5 seconds.

-

Number of Scans : 8-16 scans should be sufficient for a sample of this concentration.

-

-

¹⁹F NMR :

-

Pulse Sequence : A standard single-pulse experiment, often with proton decoupling to simplify the spectrum.

-

Acquisition Time : 1-2 seconds.

-

Relaxation Delay : 1-5 seconds.

-

Number of Scans : 16-64 scans.

-

Visualizing the Molecular Structure and Nuclear Relationships

The following diagram illustrates the structure of this compound and the through-bond relationships that give rise to the predicted NMR couplings.

Figure 1. Molecular structure of this compound.

Conclusion

The combined application of ¹H and ¹⁹F NMR spectroscopy provides a robust method for the structural confirmation of this compound. The predicted spectra, based on sound theoretical principles, offer a clear guide for researchers in interpreting their experimental data. The distinct signals for the aldehyde, aromatic, and trifluoromethyl groups serve as reliable diagnostic markers for this versatile synthetic intermediate. Adherence to the outlined experimental protocols will ensure the acquisition of high-resolution spectra, facilitating accurate and confident structural assignment, which is a critical step in the advancement of drug discovery and development programs.

References

- 1. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]

- 3. par.nsf.gov [par.nsf.gov]

- 4. reddit.com [reddit.com]

- 5. rsc.org [rsc.org]

- 6. 19F [nmr.chem.ucsb.edu]

A Technical Guide to 4-Formyl-2-(trifluoromethyl)phenylboronic Acid: Commercial Availability, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 4-Formyl-2-(trifluoromethyl)phenylboronic acid, a key building block in modern organic synthesis and medicinal chemistry. We will explore its commercial availability, discuss plausible synthetic routes based on established chemical principles, and detail its critical role in the construction of complex molecular architectures, particularly through the Suzuki-Miyaura cross-coupling reaction. The influence of its unique structural motifs—the trifluoromethyl group and the reactive aldehyde—on the physicochemical properties and biological activity of target molecules will be a central theme. This guide aims to equip researchers and drug development professionals with the necessary knowledge to effectively procure and utilize this versatile reagent in their synthetic endeavors.

Introduction: The Strategic Importance of Fluorinated Boronic Acids in Medicinal Chemistry

The incorporation of fluorine-containing functional groups into bioactive molecules is a well-established strategy in modern drug design. The trifluoromethyl (-CF3) group, in particular, can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity for its biological target. When combined with the synthetic versatility of a boronic acid moiety, the resulting reagent becomes a powerful tool for medicinal chemists.

This compound is a bifunctional reagent that offers two distinct points for chemical modification: the boronic acid for carbon-carbon bond formation and the aldehyde for a variety of transformations, including reductive amination and olefination. This dual reactivity makes it an invaluable building block for creating diverse libraries of compounds for high-throughput screening and lead optimization.

Commercial Availability and Physicochemical Properties

This compound is readily available from a range of chemical suppliers, ensuring a consistent supply for research and development purposes.

| Property | Value |

| CAS Number | 1777807-55-2 |

| Molecular Formula | C8H6BF3O3 |

| Molecular Weight | 217.94 g/mol |

| Typical Purity | ≥95% - 98% |

| Appearance | White to off-white solid |

A non-exhaustive list of commercial suppliers is provided below:

| Supplier | Purity |

| BoronPharm | 98% Min.[1][2] |

| BLDpharm | Information available upon request[3] |

| AChemBlock | 95%[4] |

| CymitQuimica | 98%[2] |

Synthesis of this compound: A Plausible Synthetic Route

While specific, peer-reviewed synthetic procedures for this compound are not abundant in the public literature, a reliable synthesis can be devised based on well-established organometallic chemistry. The following protocol is a representative example adapted from the synthesis of analogous formylphenylboronic acids. The key is the protection of the reactive aldehyde group, followed by a metal-halogen exchange and subsequent borylation.

Rationale for the Synthetic Strategy

The aldehyde functionality is incompatible with the highly nucleophilic and basic conditions of Grignard or organolithium reagent formation. Therefore, it must be protected as an acetal. Following the formation of the boronic acid, the protecting group can be readily removed under acidic conditions to regenerate the aldehyde.

Step-by-Step Experimental Protocol

Step 1: Acetal Protection of 4-Bromo-3-(trifluoromethyl)benzaldehyde

-

To a solution of 4-bromo-3-(trifluoromethyl)benzaldehyde in a suitable solvent like methanol, add a catalytic amount of a strong acid (e.g., concentrated H2SO4).

-

Add trimethyl orthoformate dropwise.

-

Reflux the mixture until the reaction is complete (monitor by TLC or GC-MS).

-

Neutralize the acid with a base (e.g., sodium methoxide solution) and remove the solvent under reduced pressure.

-

Extract the product with a suitable organic solvent and purify by distillation or chromatography to yield the dimethyl acetal.

Step 2: Borylation via Lithium-Halogen Exchange

-

Dissolve the protected 4-bromo-3-(trifluoromethyl)benzaldehyde dimethyl acetal in an anhydrous ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere (argon or nitrogen) and cool to -78 °C.

-

Slowly add a solution of n-butyllithium in hexanes, maintaining the low temperature.

-

Stir the reaction mixture at -78 °C for a period to ensure complete lithium-halogen exchange.

-

Add triisopropyl borate dropwise, again maintaining the temperature below -70 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

Step 3: Hydrolysis and Deprotection

-

Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous acid (e.g., 1M HCl).

-

Stir vigorously to ensure complete hydrolysis of the borate ester and deprotection of the acetal.

-

Separate the aqueous and organic layers. Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound.

Caption: Plausible synthetic workflow for this compound.

Application in Suzuki-Miyaura Cross-Coupling Reactions

A primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl structures.[1][5] This reaction is a cornerstone of modern organic synthesis due to its mild conditions and tolerance of a wide range of functional groups.[6]

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Protocol for Suzuki-Miyaura Coupling

The following is a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl halide.

-

Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 equiv.), this compound (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%), and a base (e.g., K2CO3 or Cs2CO3, 2-3 equiv.).

-

Solvent Addition: Add a suitable degassed solvent system, such as a mixture of toluene and water or dioxane and water.

-

Inert Atmosphere: Purge the reaction vessel with an inert gas (argon or nitrogen) and maintain a positive pressure.

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

The Role in Drug Discovery and Development

The unique combination of the trifluoromethyl group, a formyl group, and a boronic acid moiety in one molecule makes this compound a highly valuable building block in the synthesis of biologically active molecules.[3]

-

Trifluoromethyl Group: As previously mentioned, the -CF3 group can enhance drug-like properties. It is often used to block metabolic pathways, thereby increasing the half-life of a drug. Its lipophilicity can improve cell membrane permeability, and its strong electron-withdrawing nature can modulate the pKa of nearby functional groups, influencing binding interactions with target proteins.

-

Formyl Group: The aldehyde functionality serves as a versatile handle for further chemical modifications. It can be converted into a variety of other functional groups, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. For example, it can undergo reductive amination to introduce diverse amine substituents or be used in Wittig-type reactions to form alkenes.

-

Boronic Acid Group: This group is primarily used for the construction of the core scaffold of a molecule through cross-coupling reactions. The ability to form new carbon-carbon bonds with high efficiency and selectivity is crucial in the synthesis of complex drug candidates.

Conclusion

This compound is a commercially accessible and highly versatile reagent for researchers in organic synthesis and drug discovery. Its unique trifunctional nature provides a powerful platform for the construction of complex and diverse molecular architectures. A thorough understanding of its synthesis, reactivity, and the strategic advantages conferred by its functional groups will continue to facilitate the development of novel therapeutics and other advanced materials.

References

An In-Depth Technical Guide to the Key Reactive Sites of 4-Formyl-2-(trifluoromethyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Formyl-2-(trifluoromethyl)phenylboronic acid is a trifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its unique architecture, featuring a phenyl ring substituted with a boronic acid, a formyl group, and a trifluoromethyl group, presents a versatile platform for the construction of complex molecular entities. The strategic placement of these functional groups, each with distinct electronic and steric properties, governs the molecule's reactivity and dictates its utility as a building block. This guide provides a comprehensive analysis of the key reactive sites of this compound, offering insights into its chemical behavior and practical guidance for its application in synthesis.

Molecular Structure and Properties

| Property | Value | Source |

| Molecular Formula | C8H6BF3O3 | [CymitQuimica][1] |

| Molecular Weight | 217.94 g/mol | [CymitQuimica][1] |

| CAS Number | 1217501-35-3 | [CymitQuimica][1] |

| Appearance | White to off-white solid | General knowledge |

| Purity | Typically ≥95% | [AChemBlock][2] |

Spectroscopic Data:

-

¹H NMR: Signals corresponding to the aldehyde proton (δ 9.5-10.5 ppm), aromatic protons (δ 7.5-8.5 ppm), and the boronic acid hydroxyl protons (a broad singlet, variable chemical shift).

-

¹³C NMR: Resonances for the aldehyde carbonyl carbon (δ 190-200 ppm), aromatic carbons (δ 120-140 ppm), the carbon bearing the trifluoromethyl group (a quartet due to C-F coupling), and the carbon attached to the boron atom.

-

¹⁹F NMR: A singlet corresponding to the -CF₃ group.

-

IR Spectroscopy: Characteristic absorptions for the B-O-H stretch (broad, ~3300 cm⁻¹), C=O stretch of the aldehyde (~1700 cm⁻¹), and C-F stretches (~1100-1300 cm⁻¹).[3]

Key Reactive Sites and Their Reactivity

The reactivity of this compound is dominated by its three functional groups: the boronic acid, the formyl (aldehyde) group, and the trifluoromethyl group, which modulates the reactivity of the other two.

The Boronic Acid Group: A Gateway to C-C Bond Formation

The boronic acid moiety is a cornerstone of modern cross-coupling chemistry, primarily through the Suzuki-Miyaura reaction.[4] This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the boronic acid and an organic halide or triflate.

The general mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst.

Influence of the Trifluoromethyl Group:

The ortho-trifluoromethyl group exerts a significant electronic and steric influence on the Suzuki-Miyaura coupling.

-

Electronic Effect: The strongly electron-withdrawing nature of the -CF₃ group increases the Lewis acidity of the boronic acid, which can facilitate the transmetalation step.[5]

-

Steric Effect: The bulky ortho-trifluoromethyl group can sterically hinder the approach of the palladium complex to the boronic acid, potentially slowing down the reaction rate. This steric hindrance can be a critical factor in optimizing reaction conditions.[6]

This protocol is a general guideline and may require optimization for specific substrates.

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v) or dioxane and water.

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

The Formyl Group: A Hub for Nucleophilic Addition

The aldehyde functionality is a highly versatile reactive site, susceptible to nucleophilic attack to form a wide array of functional groups and carbon-carbon bonds. The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more reactive towards nucleophiles.

Reductive amination is a powerful method for the synthesis of amines from aldehydes. The reaction proceeds through the formation of an imine intermediate, which is then reduced in situ to the corresponding amine.[7]

This is a general procedure for the reductive amination of an aromatic aldehyde.[8][9]

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) and the desired amine (1.1 equiv.) in a suitable solvent (e.g., methanol or 1,2-dichloroethane).

-

Reducing Agent Addition: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) or sodium cyanoborohydride (NaBH₃CN, 1.5 equiv.) portion-wise at room temperature. If using NaBH₃CN, the reaction is typically run under mildly acidic conditions (pH 6-7).

-

Reaction Execution: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent).[10]

The following is a general procedure for a Wittig reaction.[11]

-

Ylide Generation: In a flame-dried flask under an inert atmosphere, suspend the appropriate phosphonium salt (1.1 equiv.) in anhydrous THF. Cool the suspension to 0 °C and add a strong base such as n-butyllithium or sodium hydride dropwise. Stir the resulting colored solution at room temperature for 1 hour to ensure complete ylide formation.

-

Reaction with Aldehyde: Cool the ylide solution to 0 °C and add a solution of this compound (1.0 equiv.) in anhydrous THF dropwise.

-

Reaction Execution: Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: Purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration to form a C=C bond.[12]

This is a representative procedure for a Knoevenagel condensation.[7]

-

Reaction Setup: In a round-bottom flask, combine this compound (1.0 equiv.), an active methylene compound (e.g., malononitrile or diethyl malonate, 1.1 equiv.), and a catalytic amount of a weak base (e.g., piperidine or ammonium acetate) in a suitable solvent such as ethanol or toluene.

-

Reaction Execution: Heat the mixture to reflux and monitor the reaction by TLC. A Dean-Stark apparatus can be used to remove the water formed during the reaction.

-

Workup: After completion, cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with dilute acid (e.g., 1M HCl) to remove the basic catalyst, followed by water and brine.

-

Purification: Dry the organic layer, concentrate, and purify the product by recrystallization or column chromatography.

Intramolecular Cyclization: Formation of Benzoxaboroles

A key reactive pathway for 2-formylphenylboronic acids is the intramolecular cyclization to form a 3-hydroxybenzoxaborole.[13] This is a reversible equilibrium between the open-chain aldehyde form and the cyclic hemiacetal form. The position of the equilibrium can be influenced by the solvent and the presence of other reagents.

This cyclization is significant as benzoxaboroles are an important class of compounds in medicinal chemistry, exhibiting a range of biological activities. The formation of the benzoxaborole can be a competing pathway in reactions targeting the aldehyde or boronic acid and needs to be considered during reaction design. For example, in a Wittig reaction, the initial olefination can be followed by an intramolecular oxa-Michael addition of the boronic acid hydroxyl group to the newly formed α,β-unsaturated system, leading directly to a substituted benzoxaborole.

Chemoselectivity

The presence of multiple reactive sites in this compound raises the question of chemoselectivity. The choice of reagents and reaction conditions will determine which functional group reacts.

-

Reactions at the Boronic Acid: Suzuki-Miyaura couplings are typically performed under basic conditions with a palladium catalyst, which are selective for the boronic acid over the aldehyde.

-

Reactions at the Aldehyde: Nucleophilic additions to the aldehyde, such as reductive amination, Wittig reactions, and Knoevenagel condensations, are generally performed under conditions that do not affect the boronic acid. For instance, the milder reducing agents used in reductive amination are selective for the imine over the boronic acid.

-

Simultaneous/Sequential Reactions: It is also possible to devise synthetic strategies that involve reactions at both sites, either sequentially or in a one-pot fashion, to rapidly build molecular complexity.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its three distinct functional groups offer a multitude of possibilities for chemical transformations. A thorough understanding of the reactivity of the boronic acid in cross-coupling reactions, the susceptibility of the activated aldehyde to nucleophilic attack, and the potential for intramolecular cyclization is crucial for the effective utilization of this reagent. By carefully selecting reaction conditions, chemists can harness the unique properties of this molecule to construct a diverse range of complex and biologically relevant compounds.

References

- 1. An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. tcichemicals.com [tcichemicals.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Functionalization of Organotrifluoroborates: Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 10. organicreactions.org [organicreactions.org]

- 11. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

Harnessing the Electron Sink: A Guide to the Electronic Effects of the Trifluoromethyl Group in Boronic Acids

An In-depth Technical Guide:

Introduction: The Strategic Alliance of -CF₃ and -B(OH)₂

In the landscape of modern drug discovery and organic synthesis, the strategic modification of molecular scaffolds to fine-tune their physicochemical and reactive properties is paramount. Two functional groups have emerged as particularly powerful tools in this endeavor: the trifluoromethyl (CF₃) group and the boronic acid [-B(OH)₂] moiety.

The CF₃ group is a cornerstone of medicinal chemistry, prized for its ability to enhance metabolic stability, increase lipophilicity, and modulate the binding affinity of drug candidates through its unique electronic properties.[1][2][3] Its incorporation into a molecule can profoundly alter its pharmacokinetic and pharmacodynamic profile.[4][5] Concurrently, boronic acids are indispensable building blocks in synthetic chemistry, most famously as nucleophilic partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which forges carbon-carbon bonds with exceptional efficiency and functional group tolerance.[6]

This guide provides a detailed examination of the potent electronic effects that arise from the fusion of these two functionalities. By installing a trifluoromethyl group onto an arylboronic acid, we create a reagent where the intrinsic properties of the boronic acid are significantly modulated. Understanding these electronic shifts is critical for researchers, scientists, and drug development professionals seeking to leverage these powerful synthons for creating complex molecular architectures, novel therapeutics, and advanced materials. We will delve into the fundamental principles governing these effects, quantify their impact on acidity, outline experimental methods for their characterization, and explore their consequences in key synthetic applications.

The Trifluoromethyl Group: An Inductive Powerhouse

The trifluoromethyl group is one of the most potent electron-withdrawing groups in organic chemistry.[7][8] This property stems almost exclusively from a strong negative inductive effect (-I), a consequence of the three highly electronegative fluorine atoms pulling electron density away from the carbon to which they are attached. This effect is transmitted through the sigma bond framework of the molecule, influencing the electron distribution throughout the entire structure.[7]

Unlike groups such as nitro (-NO₂) or cyano (-CN), the CF₃ group does not possess a significant resonance effect (-M). Its electron-withdrawing nature is therefore a pure, through-bond phenomenon, making its impact highly predictable. This is quantitatively captured by the Hammett substituent constants (σ), which measure the electronic influence of a substituent on a reaction center.

| Hammett Constant | Value | Interpretation |

| σmeta | +0.43 | Indicates strong electron withdrawal via the inductive effect at the meta position. |

| σpara | +0.54 | Indicates very strong electron withdrawal at the para position, where the inductive effect is most pronounced. |

| Data sourced from established physical organic chemistry literature. |

The positive values confirm the CF₃ group's status as a powerful electron sink, significantly reducing electron density in the aromatic ring to which it is attached.

Caption: Inductive electron withdrawal by the CF₃ group reduces electron density on the aromatic ring.

Modulating Acidity: The Impact of Electron Withdrawal on the Boron Center

A fundamental property of boronic acids is their Lewis acidity. Unlike Brønsted acids that donate a proton, boronic acids function as Lewis acids by accepting a pair of electrons from a Lewis base, typically a hydroxide ion in aqueous media.[9][10] This converts the trigonal planar, sp²-hybridized boron center into a more stable, tetrahedral, sp³-hybridized boronate anion. The equilibrium of this reaction is described by the acidity constant, pKa.

The potent electron-withdrawing nature of the CF₃ group has a direct and significant impact on this equilibrium. By pulling electron density away from the aromatic ring, the CF₃ group inductively depletes the electron density at the boron center.[11][12] This makes the boron atom more electrophilic and thus a stronger Lewis acid, more readily accepting a hydroxide ion.[13] Consequently, the equilibrium shifts towards the formation of the boronate anion, resulting in a lower pKa value, which signifies a stronger acid.

This effect is quantitatively demonstrated by comparing the pKa values of phenylboronic acid (PBA) with its trifluoromethylated isomers.

| Compound | Isomer | pKa Value | Electronic Effect |

| Phenylboronic Acid | - | ~8.86 | Baseline acidity. |

| 4-(Trifluoromethyl)phenylboronic Acid | para | ~7.82 | Significant Acidity Increase: Strong -I effect from the optimal para position strongly enhances Lewis acidity.[13][14] |

| 3-(Trifluoromethyl)phenylboronic Acid | meta | ~7.88 | Significant Acidity Increase: Strong -I effect from the meta position enhances Lewis acidity, comparable to the para isomer.[13][14] |

| 2-(Trifluoromethyl)phenylboronic Acid | ortho | ~9.45 | Acidity Decrease: The "ortho effect" dominates. Steric hindrance from the bulky CF₃ group impedes the approach of the hydroxide ion and disrupts the planarity required for efficient electron withdrawal, leading to reduced acidity compared to PBA.[13][14] |

Note: pKa values can vary slightly depending on the measurement conditions (solvent, temperature). The values presented are representative figures from scientific literature.

Caption: The CF₃ group stabilizes the boronate anion, shifting the equilibrium to the right and increasing acidity (lowering pKa).

Experimental Characterization Protocols

Validating the electronic effects of the CF₃ group requires precise experimental measurement. The following protocols outline established methods for characterizing the acidity and electronic structure of trifluoromethyl-substituted boronic acids.

Protocol: Determination of pKa via UV-Vis Spectrophotometric Titration

This method relies on the principle that the electronic transition, and thus the UV-Vis absorbance spectrum, of the aromatic boronic acid differs from that of its corresponding tetrahedral boronate anion. By monitoring this change as a function of pH, the pKa can be accurately determined.[13][15][16]

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of the trifluoromethylphenylboronic acid in a suitable organic solvent (e.g., DMSO or Methanol) to ensure solubility.

-

Buffer Preparation: Prepare a series of buffer solutions spanning a wide pH range (e.g., pH 2 to 12) with known, stable pH values.

-

Sample Preparation: For each pH point, add a small, constant aliquot of the boronic acid stock solution to a cuvette containing a specific buffer solution. The final concentration should be low enough to obey the Beer-Lambert law.

-

Spectroscopic Measurement: Record the full UV-Vis absorbance spectrum (e.g., 200-400 nm) for each sample at each pH.

-

Data Analysis:

-

Identify an analytical wavelength where the difference in absorbance between the acidic (boronic acid) and basic (boronate) forms is maximal.

-

Plot the absorbance at this wavelength against the pH of the buffer solutions.

-

Fit the resulting data to the Henderson-Hasselbalch equation or a sigmoidal curve. The inflection point of this curve corresponds to the pKa of the boronic acid.

-

Caption: Workflow for the experimental determination of boronic acid pKa via UV-Vis spectrophotometry.

Analysis via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides direct insight into the electronic environment of specific nuclei within the molecule.

-

¹H and ¹³C NMR: The electron-withdrawing CF₃ group causes significant deshielding of the protons and carbons on the aromatic ring. This results in their signals appearing at a higher chemical shift (downfield) compared to unsubstituted phenylboronic acid.[16][17]

-

¹⁹F NMR: This is a highly sensitive technique for fluorine-containing compounds. The chemical shift of the CF₃ group provides a direct probe of its electronic environment.[13][16]

-

¹¹B NMR: The chemical shift of the boron nucleus is highly sensitive to its coordination state. A distinct shift is observed between the trigonal boronic acid (~28-30 ppm) and the tetrahedral boronate anion (~3-7 ppm), allowing for the direct observation of the ionization equilibrium.[16]

Implications in Synthetic Chemistry: The Suzuki-Miyaura Coupling

The altered electronics of trifluoromethyl-substituted boronic acids have profound implications for their reactivity, particularly in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed process is a cornerstone of modern synthesis, and the properties of the boronic acid partner are crucial for its success.

The key steps involving the boronic acid are transmetalation, where the organic group is transferred from boron to the palladium center, and the initial equilibrium with a base to form the active boronate species. The increased Lewis acidity of meta- and para-CF₃-substituted arylboronic acids facilitates the formation of the reactive boronate species, which can be beneficial for the catalytic cycle. Furthermore, the electron-deficient nature of the aryl ring can influence the rate of the transmetalation step. These reagents are exceptionally useful for installing trifluoromethylphenyl moieties, a common and desirable structural motif in pharmaceuticals and agrochemicals.[18] The crucial role of the CF₃ group in promoting certain coupling transformations has been demonstrated in comparison to non-fluorinated analogs.[19]

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Applications of α-Trifluoromethylated Alkylborons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with 4-Formyl-2-(trifluoromethyl)phenylboronic acid

Introduction: Navigating the Challenges of Electron-Deficient Coupling Partners

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, celebrated for its robustness and wide functional group tolerance in forging carbon-carbon bonds.[1] At its heart, this palladium-catalyzed reaction orchestrates the elegant union of an organoboron species with an organic halide or triflate.[1] While the coupling of electron-rich and sterically unencumbered partners often proceeds with remarkable efficiency, the introduction of electronically demanding substrates, such as 4-Formyl-2-(trifluoromethyl)phenylboronic acid, presents a unique set of challenges that necessitate a nuanced and well-considered approach.

This technical guide provides an in-depth exploration of the Suzuki-Miyaura coupling utilizing this compound. We will delve into the mechanistic intricacies influenced by the potent electron-withdrawing nature of the formyl and trifluoromethyl groups, dissect the critical roles of each reaction component, and present a detailed, field-proven protocol for its successful implementation. This document is intended for researchers, scientists, and drug development professionals who seek to leverage this versatile building block in the synthesis of complex molecules.

The presence of both a formyl (an aldehyde) and a trifluoromethyl group on the phenylboronic acid ring significantly deactivates the system towards the crucial transmetalation step in the catalytic cycle. The trifluoromethyl group, with its strong electron-withdrawing inductive effect, and the formyl group, with its electron-withdrawing resonance and inductive effects, synergistically reduce the nucleophilicity of the carbon atom bound to boron. This electronic deficit can render the boronic acid less reactive and more susceptible to side reactions, such as protodeboronation, especially under basic conditions.[2] Consequently, the careful selection of the palladium catalyst, ligand, base, and solvent system is paramount to achieving high yields and purity.

The Catalytic Cycle: A Mechanistic Perspective

The generally accepted mechanism for the Suzuki-Miyaura coupling provides a framework for understanding the critical steps and the influence of our specific boronic acid.[3]

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.

The cycle commences with the oxidative addition of an aryl halide (Ar-X) to a palladium(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation, where the organic moiety from the activated boronic acid (boronate) is transferred to the palladium center. Finally, reductive elimination yields the desired biaryl product (Ar-Ar') and regenerates the Pd(0) catalyst.[3] For electron-deficient boronic acids, the transmetalation step is often rate-limiting. The choice of a strong enough base to form the more nucleophilic boronate species without promoting significant protodeboronation is a critical balancing act.[2]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides a robust method for the coupling of this compound with a generic aryl bromide. It is crucial that all reagents are of high purity and that the reaction is carried out under an inert atmosphere to prevent catalyst deactivation.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |

| Aryl Bromide | Varies | Varies | 1.0 | 1.0 |

| This compound | 313545-42-5 | 233.94 | 1.2 | 1.2 |

| Pd(dppf)Cl₂·CH₂Cl₂ | 95464-05-4 | 816.64 | 0.03 | 0.03 |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 | 2.0 |

| 1,4-Dioxane | 123-91-1 | 88.11 | 5 mL | - |

| Water (degassed) | 7732-18-5 | 18.02 | 1 mL | - |

Equipment

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Septa and needles

-

Inert gas supply (Argon or Nitrogen) with a manifold

-

Heating mantle or oil bath with a temperature controller

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

-

Solvent Addition: Add 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe. The mixture should be stirred to ensure good suspension of the reagents.

-

Catalyst Addition: Under a positive flow of argon, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 mmol, 0.03 equiv.) to the reaction mixture.

-

Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired biaryl product.

Key Considerations and Troubleshooting

The success of this coupling reaction hinges on several critical factors:

-

Inert Atmosphere: The palladium(0) active catalyst is sensitive to oxygen.[4] Ensuring a thoroughly deoxygenated reaction environment is crucial to prevent catalyst decomposition and the formation of homocoupling byproducts.

-

Choice of Base: While stronger bases can accelerate the formation of the reactive boronate species, they can also promote the undesired protodeboronation of the electron-deficient boronic acid.[2] Potassium carbonate provides a good balance of reactivity and stability for this substrate. If the reaction is sluggish, a stronger base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be considered, though with caution.

-

Catalyst System: For challenging couplings involving electron-deficient partners, catalysts with bulky, electron-rich phosphine ligands are often superior.[5] Pd(dppf)Cl₂ is a robust and versatile catalyst for this purpose. If yields are low, other catalyst systems such as those based on Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos) in combination with a suitable palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) may offer improved performance.[2]

-

Solvent System: A mixture of an organic solvent and water is typically employed in Suzuki-Miyaura couplings. The organic solvent solubilizes the organic reactants and the catalyst, while water helps to dissolve the inorganic base and facilitates the transmetalation step. 1,4-Dioxane is a common choice, but other solvents like tetrahydrofuran (THF) or toluene can also be effective.

Figure 2: Troubleshooting flowchart for the Suzuki-Miyaura coupling.

Conclusion